molecular formula C9H12N2O2 B1489133 1-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)ethan-1-one CAS No. 1341748-99-9

1-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)ethan-1-one

Cat. No. B1489133
CAS RN: 1341748-99-9
M. Wt: 180.2 g/mol
InChI Key: SDIPSBAJJDPWQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)ethan-1-one” is a complex organic molecule. It contains a tetrahydrofuran ring, which is a common motif in many biologically active molecules, and a pyrazole ring, which is a type of aromatic organic compound .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The tetrahydrofuran and pyrazole rings would likely contribute to the compound’s rigidity and shape .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The tetrahydrofuran ring could potentially undergo reactions at the oxygen atom or the carbon atoms of the ring. The pyrazole ring might be involved in various reactions depending on its substitution pattern .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups present .

Scientific Research Applications

Structural Characterization and Analysis

One study detailed the synthesis and structural characterization of a pyrazoline compound, highlighting the importance of cohesive weak interactions among neighboring molecules for efficient packing within crystals. This type of research is crucial for understanding the molecular and crystal structures of pyrazolyl derivatives (Delgado et al., 2020).

Synthesis of Fused Polycyclic Ring Systems

Researchers have developed strategies for synthesizing fused tetrahydrofuro[3,2-c]pyrano[2,3-b]chromene derivatives, showcasing the capability to construct complex polycyclic architectures. This indicates the compound's relevance in creating cyclic frameworks found in natural products (Someswarao et al., 2018).

Ligand Synthesis for Coordination Chemistry

Another aspect of research involves the synthesis of polydentate pyrazolyl-ethene ligands, highlighting their potential in coordination chemistry. Such studies often focus on the interaction between pyrazole and other chemical agents to create compounds with specific coordination capabilities (Potapov et al., 2011).

Insecticidal Activity of Pyrazole-Based Derivatives

The synthesis and evaluation of pyrazole-based tetrahydropyrimidine derivatives for insecticidal activity represent another application. This demonstrates the potential of pyrazolyl compounds in developing new insecticides, with some derivatives exhibiting high mortality rates against specific pests (Halim et al., 2020).

Development of Coordination Polymers

Research into the synthesis and structural characterization of copper(II) coordination polymers with pyrazolyl ligands explores the material's potential applications in coordination chemistry and material science. These polymers' formation and structure can lead to insights into their potential uses in various fields (Semitut et al., 2016).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its biological activity and mechanism of action .

properties

IUPAC Name

1-[1-(oxolan-3-yl)pyrazol-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-7(12)8-4-10-11(5-8)9-2-3-13-6-9/h4-5,9H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDIPSBAJJDPWQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(N=C1)C2CCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)ethan-1-one
Reactant of Route 3
Reactant of Route 3
1-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)ethan-1-one
Reactant of Route 4
Reactant of Route 4
1-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)ethan-1-one
Reactant of Route 5
Reactant of Route 5
1-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)ethan-1-one
Reactant of Route 6
Reactant of Route 6
1-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.